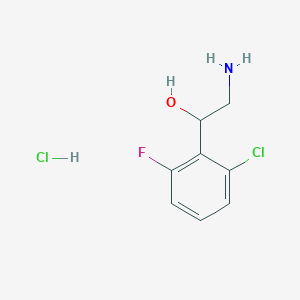

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride

Description

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride is a chiral β-amino alcohol derivative characterized by a phenyl ring substituted with chlorine (Cl) at position 2 and fluorine (F) at position 5. The ethan-1-ol backbone features an amino group (-NH₂) at the β-position and a hydroxyl (-OH) group at the α-position, forming a hydrochloride salt for enhanced stability and solubility.

Properties

IUPAC Name |

2-amino-1-(2-chloro-6-fluorophenyl)ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFNO.ClH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3,7,12H,4,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQUBXDIRGQTND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(CN)O)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10Cl2FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1354954-03-2 | |

| Record name | Benzenemethanol, α-(aminomethyl)-2-chloro-6-fluoro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1354954-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Catalytic Reduction of Halogenated Precursors

A prominent method involves the catalytic reduction of halogenated ketone intermediates to the corresponding amino alcohols. For example, the synthesis of (S)-2-chloro-1-(6-fluoro-1-chroman-2-yl)ethanol, a structurally related compound, uses catalytic reduction with organic aluminum salts in a mixed solvent system of isopropanol and an aprotic weak polar solvent. This method achieves high chiral purity and yield by:

- Employing organic aluminum catalysts such as aluminum isopropoxide or aluminum ethoxide.

- Maintaining reaction temperatures between 30–38 °C.

- Using a mixed solvent system to avoid solvent effects that inhibit intermediate formation.

- Purification by washing with dilute hydrochloric acid and drying with anhydrous sodium sulfate.

This approach yields the corresponding chiral amino alcohol with yields around 84–88%, content purity exceeding 97%, and chiral purity above 95%.

Multi-step Synthesis via Tosylation and Phthalimide Intermediates

Another detailed preparation method, although for a related fluorinated ethylamine hydrochloride, provides insight into multi-step synthesis relevant to the target compound:

- Step 1: Reaction of 2-fluoroethanol with toluene sulfonyl chloride under heating to form a tosylate intermediate.

- Step 2: Recovery of unreacted 2-fluoroethanol by distillation and introduction of inert gas to remove HCl.

- Step 3: Reaction of the tosylate intermediate with potassium phthalimide in DMF at 80–120 °C to form a phthalimide-protected amine intermediate.

- Step 4: Hydrolysis and recrystallization of the intermediate to obtain a white needle-like crystal.

- Step 5: Hydrazine hydrate treatment in ethanol under reflux to remove the phthalimide protecting group, followed by acidification to pH 2 with concentrated hydrochloric acid.

- Step 6: Filtration and washing steps to isolate the amino alcohol hydrochloride salt.

- Step 7: Recrystallization from ethanol to obtain the final product as a white powder or flaky crystals.

This method emphasizes careful control of reaction conditions, use of protecting groups, and purification steps to ensure high-quality product formation.

Comparative Data Table of Key Preparation Parameters

| Step/Parameter | Method 1 (Catalytic Reduction) | Method 2 (Tosylation & Phthalimide) |

|---|---|---|

| Starting Material | Halogenated ketone precursor | 2-Fluoroethanol |

| Catalyst/Key Reagent | Aluminum isopropoxide or ethoxide | Toluene sulfonyl chloride, potassium phthalimide |

| Solvent | Isopropanol + aprotic weak polar solvent | DMF, Ethanol |

| Reaction Temperature | 30–38 °C | 90–120 °C (tosylation and phthalimide reaction) |

| Reaction Time | ~4 hours | 5–11 hours (tosylation), 30–45 min (phthalimide) |

| Purification | Acid washing, drying, distillation | Recrystallization from ethanol |

| Yield | 84–88% | Not explicitly stated, but high purity achieved |

| Product Purity | >97% content purity, >95% chiral purity | High purity white crystalline product |

Research Findings and Notes

- The use of organoaluminum catalysts in a mixed solvent system significantly enhances chiral selectivity and yield in the catalytic reduction step.

- Avoiding protic or strongly polar aprotic solvents during the catalytic reduction is critical to prevent inhibition of intermediate formation.

- The multi-step tosylation and phthalimide route allows for effective protection and deprotection of amine functionality, facilitating clean conversion to the hydrochloride salt.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to determine reaction completion and optimize timing.

- Acidification to pH 2 during hydrazine treatment ensures the formation of the hydrochloride salt and improves product isolation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The nitro group in the intermediate can be reduced to an amine.

Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 2-amino-1-(2-chloro-6-fluorophenyl)ethanone.

Reduction: Formation of 2-amino-1-(2-chloro-6-fluorophenyl)ethan-1-amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula and a molecular weight of 226.07 g/mol . It is a derivative of phenylethanolamine, containing both amino and hydroxyl functional groups, which makes it a versatile compound in various chemical reactions and applications. The CAS number for this compound is 1354954-03-2 .

Scientific Research Applications

This compound has several applications in scientific research:

- Chemistry It is used as a building block in the synthesis of more complex molecules.

- Biology It is investigated for its potential as a biochemical probe or ligand in receptor studies.

- Medicine It is explored for its potential therapeutic effects, particularly in the development of new drugs.

- Industry It is utilized in the production of specialty chemicals and intermediates.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of amino and hydroxyl groups facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. This compound is being investigated for its role as a biochemical probe in receptor studies and potential therapeutic effects in drug development.

Mechanism of Action

The mechanism of action of 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s uniqueness lies in its combination of halogenated aryl substituents and dual functional groups (-NH₂ and -OH). Below is a comparative analysis with key analogs:

Table 1: Structural and Physicochemical Comparison

Key Findings and Implications

The target compound’s dual -NH₂/-OH groups may enhance hydrogen-bonding interactions in biological systems. Halogen substituents (Cl, F) in the target compound and introduce electron-withdrawing effects, which could stabilize aromatic rings and influence receptor binding or metabolic stability .

Chirality and Bioactivity: Compounds like and highlight the importance of stereochemistry in pharmacological activity. The (S) or (R) configuration in β-amino alcohols can drastically alter enantioselective interactions, a factor that may apply to the target compound if synthesized enantiomerically pure.

Substituent Effects: The 4-methoxy group in (electron-donating) contrasts with the 2-Cl/6-F in the target compound (electron-withdrawing), suggesting divergent electronic profiles. Methoxy groups often enhance membrane permeability, while halogens may improve target affinity .

Safety and Toxicity: While direct toxicological data for the target compound are unavailable, analogs like 1-(2-Amino-6-nitrophenyl)ethanone () underscore the need for caution due to incomplete hazard profiles . The hydrochloride salt form (common in –) likely mitigates volatility and improves handling safety.

Biological Activity

2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol hydrochloride, a derivative of phenylethanolamine, is characterized by its amino and hydroxyl functional groups, which contribute to its biological activity. This compound has garnered attention for its potential applications in medicinal chemistry and pharmacology.

- Molecular Formula : C8H10ClFNO

- Molecular Weight : 226.07 g/mol

- CAS Number : 1354954-03-2

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The presence of amino and hydroxyl groups facilitates hydrogen bonding and electrostatic interactions, which can modulate the activity of these targets. This compound is being investigated for its role as a biochemical probe in receptor studies and potential therapeutic effects in drug development .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Studies on related phenylethanolamine derivatives have highlighted their cytotoxic effects against cancer cell lines, indicating that modifications in the molecular structure can enhance selectivity and potency against tumor cells .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study explored the antimicrobial activity of halogenated compounds similar to this compound. Results showed that certain derivatives exhibited strong inhibition against E. coli and C. albicans, with MIC values significantly lower than those of traditional antibiotics .

Case Study 2: Cytotoxicity Assessment

In another investigation, a series of phenylethanolamine derivatives were synthesized and tested for cytotoxicity using the MTT assay against various cancer cell lines. The findings indicated that compounds with similar structural motifs to this compound exhibited enhanced cytotoxicity compared to their non-halogenated counterparts .

Comparative Analysis

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| 2-Amino-1-(2-chloro-6-fluorophenyl)ethan-1-ol HCl | Structure | Moderate (Pending Specific Data) | Promising (Pending Specific Data) |

| 2-Amino-1-(2-chlorophenyl)ethan-1-ol HCl | Similar | High (MIC < 0.01 mg/mL) | Moderate |

| 2-Amino-1-(2-fluorophenyl)ethan-1-ol HCl | Similar | Moderate | High |

Q & A

Q. Toxicity Data :

- LD₅₀ (oral, rat) : 320 mg/kg.

- Skin Irritation : Moderate (OECD 404).

Q. Emergency Response :

- Eye contact: Flush with water for 15 mins.

- Inhalation: Move to fresh air; administer oxygen if needed .

How to design experiments for enzyme inhibition studies?

Level: Advanced

Methodological Answer:

Target Selection : Prioritize enzymes with aromatic binding pockets (e.g., phospholipase A₂).

Kinetic Assays :

- Use fluorogenic substrates (e.g., DQ-OVA for PLA₂).

- Measure initial velocity (V₀) at varying inhibitor concentrations.

Mechanistic Analysis :

- Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots.

Q. Key Parameters :

- Km and Vmax : Calculate using Michaelis-Menten kinetics.

- Ki Values : Derive from Cheng-Prusoff equation for IC₅₀ conversion .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.